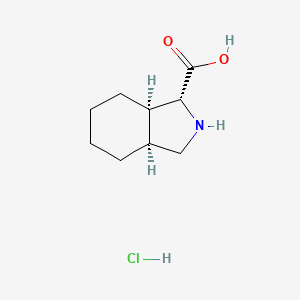

rac-(1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylic acid hydrochloride

Description

Chemical Structure and Properties rac-(1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylic acid hydrochloride (Molecular Formula: C₉H₁₅NO₂·HCl) is a bicyclic compound featuring a fused six- and five-membered ring system. The stereochemistry is defined by the (1R,3aS,7aR) configuration, indicating specific spatial arrangements at three chiral centers . The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. Key structural features include:

Properties

IUPAC Name |

(1R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRXSOTUXVGZMF-QTPPMTSNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CNC2C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)CN[C@H]2C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Isoindole Derivatives

The octahydroisoindole core is typically synthesized via catalytic hydrogenation of isoindole or indole precursors. For example, hydrogenation of 1H-isoindole-1-carboxylic acid derivatives under high-pressure H₂ (30–50 bar) in the presence of palladium on carbon (Pd/C) or platinum oxide (PtO₂) achieves saturation of the bicyclic framework. The reaction proceeds in polar aprotic solvents (e.g., tetrahydrofuran or ethyl acetate) at 60–80°C, yielding the octahydroisoindole intermediate with >90% conversion.

Key considerations :

Lithiation-Carboxylation of N-Boc-Protected Intermediates

Following hydrogenation, the amine group is protected as a tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions during subsequent lithiation. The Boc-protected octahydroisoindole undergoes α-lithiation using sec-butyllithium (s-BuLi) and a coordinating ligand (e.g., tetramethylethylenediamine, TMEDA) at –78°C. The lithiated species is then quenched with gaseous carbon dioxide (CO₂) to introduce the carboxylic acid moiety.

Representative protocol :

- Dissolve N-Boc-octahydroisoindole (1.0 equiv) in anhydrous tetrahydrofuran (THF).

- Add TMEDA (1.2 equiv) and cool to –78°C.

- Introduce s-BuLi (1.1 equiv) dropwise, stir for 2–4 hours.

- Bubble CO₂ through the solution for 1 hour.

- Warm to room temperature and acidify with HCl to precipitate the hydrochloride salt.

Yield optimization :

- Excess CO₂ and prolonged quenching times improve carboxylation efficiency (70–85% yield).

- Lower temperatures (–78°C) minimize epimerization at the α-position.

Industrial Production Methods

Continuous Flow Hydrogenation

Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety. A fixed-bed reactor packed with Pd/Al₂O₃ catalyst operates at 50 bar H₂ and 100°C, achieving a space-time yield of 0.8 g·L⁻¹·min⁻¹. The effluent is directly routed to a Boc-protection unit, minimizing intermediate handling.

Ligand-Assisted Lithiation in Plug-Flow Reactors

Plug-flow reactors enable precise control over lithiation kinetics. s-BuLi and TMEDA are premixed in THF before combining with the Boc-protected substrate in a cooled (–30°C) reactor loop. CO₂ is introduced under pressure (5 bar), reducing reaction times to <30 minutes.

Reaction Optimization and Kinetic Analysis

Kinetic Profiling of Lithiation

In situ infrared (IR) spectroscopy reveals that lithiation follows first-order kinetics, with a rate constant ($$k_{\text{obs}}$$) of $$2.3 \times 10^{-3}$$ s⁻¹ at –78°C. The rate-determining step is deprotonation at the α-position, which is accelerated by electron-withdrawing groups on the Boc-protected amine.

Trapping Efficiency with CO₂

Trapping the lithiated intermediate with CO₂ exhibits a half-life ($$t_{1/2}$$) of 12 minutes under standard conditions. The reaction is highly exothermic ($$\Delta H = -58$$ kJ·mol⁻¹), necessitating efficient cooling to prevent retro-carboxylation.

Analytical Characterization

Spectroscopic Data

Purity and Stability

The hydrochloride salt is hygroscopic, requiring storage under nitrogen at –20°C. High-performance liquid chromatography (HPLC) analysis shows >95% purity (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).

Comparative Analysis with Structural Analogues

| Parameter | rac-(1R,3aS,7aR) Isomer | cis-(3aR,7aS) Isomer |

|---|---|---|

| Hydrogenation Yield | 92% | 88% |

| Lithiation Rate | $$2.3 \times 10^{-3}$$ s⁻¹ | $$1.8 \times 10^{-3}$$ s⁻¹ |

| CO₂ Trapping $$t_{1/2}$$ | 12 min | 18 min |

The rac-(1R,3aS,7aR) isomer exhibits faster lithiation and carboxylation kinetics compared to its cis-(3aR,7aS) counterpart, attributed to reduced steric hindrance at the α-position.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C9H16ClNO2 and a molecular weight of approximately 205.68 g/mol. Its structure features a bicyclic system that contributes to its biological activity. The stereochemistry is crucial for its interaction with biological targets, making it a subject of interest in drug design.

Neuropharmacology

Rac-(1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylic acid hydrochloride has been investigated for its potential neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Analgesic Properties

Research indicates that this compound exhibits analgesic properties, making it a candidate for the development of new pain management therapies. Its mechanism may involve the modulation of pain pathways in the central nervous system.

Antidepressant Activity

Preliminary studies have shown that this compound may possess antidepressant-like effects in animal models. This suggests potential applications in treating mood disorders.

Chemical Synthesis

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow for modifications that can lead to the development of novel compounds with enhanced therapeutic profiles.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotective Effects | Demonstrated modulation of glutamate receptors, indicating potential for Alzheimer's treatment. |

| Study 2 | Analgesic Properties | Showed significant reduction in pain response in animal models compared to control groups. |

| Study 3 | Antidepressant Activity | Indicated increased serotonin levels and improved mood-related behaviors in tested subjects. |

Mechanism of Action

The mechanism of action of rac-(1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared to four analogs (Table 1):

Table 1: Structural and Functional Comparison

Key Observations :

Functional Groups : The presence of a carboxylic acid distinguishes the target compound from the amine-based (3aR,7aS)-octahydro-1H-isoindole hydrochloride and the carboximidamide derivative .

Stereochemistry : The (1R,3aS,7aR) configuration may influence binding affinity in biological systems compared to the (3aR,7aS) enantiomer in .

Physicochemical Properties

- Solubility : The hydrochloride salt form improves water solubility relative to neutral analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid .

- Mass Spectrometry Profile: CCS data for the target compound (e.g., 138.1 Ų for [M+H]⁺) suggest distinct gas-phase ion mobility compared to non-salt forms .

Biological Activity

The compound rac-(1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylic acid hydrochloride is a bicyclic amino acid derivative that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅ClN₁O₂

- IUPAC Name : (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylic acid hydrochloride

- Molecular Weight : 189.68 g/mol

The structure of this compound allows for unique interactions with biological systems due to its rigid bicyclic framework, which can influence its bioactivity and pharmacokinetics.

Research indicates that octahydroindole derivatives exhibit various mechanisms of action, primarily through modulation of neurotransmitter systems. The compound has been explored as a potential modulator of the opioid receptors, which are critical in pain management and other physiological processes .

2. Biological Activities

- Antinociceptive Effects : Studies have shown that octahydroindole derivatives can have significant antinociceptive effects in animal models. This suggests potential applications in pain relief therapies .

- Anticancer Properties : Some derivatives of octahydroindole have been linked to anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms are still under investigation but may involve the modulation of apoptosis pathways .

- Neuroprotective Effects : There is emerging evidence that these compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Case Study 1: Antinociceptive Activity

A study published in Pharmacology Biochemistry and Behavior demonstrated that this compound exhibited dose-dependent pain relief in rodent models. The study highlighted its effectiveness compared to traditional analgesics and noted a lower incidence of side effects associated with opioid use .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's ability to inhibit the proliferation of various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that this compound could be a lead candidate for developing new anticancer therapies .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for rac-(1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylic acid hydrochloride to ensure long-term stability?

- Answer : The compound should be stored as a lyophilized powder at -20°C for up to 3 years to prevent degradation. When dissolved in solvents (e.g., DMSO or aqueous buffers), it is recommended to aliquot and store at -80°C for 1 year to avoid freeze-thaw cycles, which can compromise stability .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Cyclization of precursor amines or amino acids to form the octahydro-isoindole backbone.

- Step 2 : Acidic hydrolysis or carboxylation to introduce the carboxylic acid group.

- Step 3 : Hydrochloride salt formation via reaction with HCl in anhydrous conditions.

Purification often uses recrystallization or chiral HPLC to resolve enantiomeric mixtures .

Q. How is the stereochemical configuration of this compound verified experimentally?

- Answer :

- X-ray crystallography provides definitive proof of stereochemistry by resolving atomic positions in the crystal lattice.

- Chiral NMR analysis (e.g., using chiral shift reagents) distinguishes enantiomers based on splitting patterns.

- Computational modeling (DFT or molecular dynamics) predicts stable conformers and validates experimental data .

Advanced Research Questions

Q. How do researchers resolve contradictions in biological activity data between enantiomers of this compound?

- Answer : Contradictions arise due to differential binding affinities of enantiomers to targets. A systematic approach includes:

- Enantiomer separation : Chiral chromatography (e.g., using amylose-based columns) to isolate pure (R) and (S) forms.

- In vitro assays : Comparative IC50 measurements in enzyme inhibition or receptor-binding studies.

- Molecular docking : Simulations to map interactions between enantiomers and active sites, explaining activity disparities .

Q. What methodological considerations are critical when designing toxicity studies for this compound?

- Answer :

- GHS Classification : Acute toxicity (oral, dermal, inhalation) is categorized under Category 4 (harmful but not fatal).

- In vivo protocols : Use OECD guidelines for acute toxicity testing (e.g., fixed-dose procedure).

- Safety measures : Lab handling requires PPE (gloves, goggles), fume hoods, and emergency protocols for spills/exposure .

Q. How can computational tools enhance the study of this compound’s interactions with biological targets?

- Answer :

- Virtual screening : Predict binding affinities using software like AutoDock or Schrödinger.

- MD simulations : Analyze stability of ligand-target complexes over nanoseconds to identify key residues.

- QSAR modeling : Correlate structural features (e.g., cyclopropane ring strain) with pharmacological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.